Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester
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Overview
Description
Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester: is an organic compound with the molecular formula C27H35NO2 It is a derivative of carbamic acid, where the hydrogen atoms are replaced by dicyclohexyl and 9H-fluoren-9-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester typically involves the reaction of dicyclohexylcarbodiimide (DCC) with 9H-fluoren-9-ylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme is as follows:
Dicyclohexylcarbodiimide (DCC)+9H-fluoren-9-ylmethanol→Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol or amine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors. The dicyclohexyl and 9H-fluoren-9-ylmethyl groups provide steric and electronic effects that influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N,N-bis(2-hydroxyethyl)-, 9H-fluoren-9-ylmethyl ester
- Carbamic acid, (8-hydroxyoctyl)-, 9H-fluoren-9-ylmethyl ester
- Carbamic acid, N-(hydroxymethyl)-, 9H-fluoren-9-ylmethyl ester
Uniqueness
Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester is unique due to its specific combination of dicyclohexyl and 9H-fluoren-9-ylmethyl groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
309972-30-3 |
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Molecular Formula |
C27H33NO2 |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N,N-dicyclohexylcarbamate |
InChI |
InChI=1S/C27H33NO2/c29-27(28(20-11-3-1-4-12-20)21-13-5-2-6-14-21)30-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h7-10,15-18,20-21,26H,1-6,11-14,19H2 |
InChI Key |
DKSDZDDVEOVSKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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